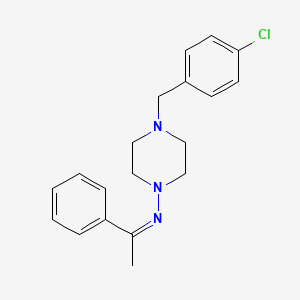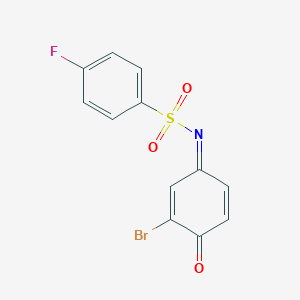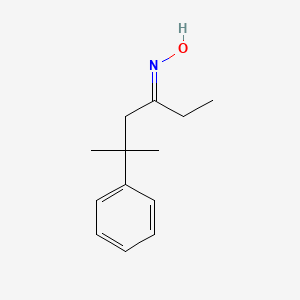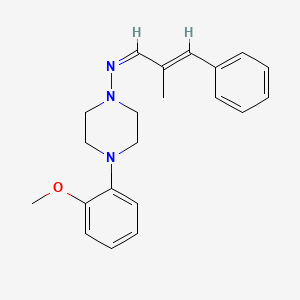![molecular formula C16H15BrN2O B5911995 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5911995.png)
3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one, also known as BRD7389, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one is believed to exert its anti-cancer effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). This protein plays a key role in the regulation of gene expression, and its overexpression has been linked to the development of various types of cancer. By inhibiting BRD4, 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one can prevent the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects
3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one has been shown to have a number of biochemical and physiological effects in cancer cells. These include the inhibition of cell proliferation, the induction of apoptosis, and the disruption of DNA damage repair pathways. In addition, this compound has been shown to regulate the expression of genes that are involved in cell cycle progression, cell differentiation, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one in lab experiments is that it has been extensively studied and characterized, and its mechanism of action is well understood. In addition, this compound has shown promising results in preclinical studies, suggesting that it may be an effective treatment for certain types of cancer.
However, there are also some limitations to using 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one in lab experiments. One limitation is that this compound may have off-target effects that could complicate the interpretation of experimental results. In addition, the optimal dosage and treatment regimen for this compound have not yet been established, which could make it difficult to compare results across different studies.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one. One area of interest is the development of more potent and selective inhibitors of BRD4 that could be used in cancer treatment. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one. Finally, further studies are needed to determine the optimal dosage and treatment regimen for this compound, as well as its potential use in combination with other cancer therapies.
Synthesemethoden
3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one can be synthesized using a multistep process that involves the reaction of 4-bromoaniline with 4-pyridinecarboxaldehyde, followed by the addition of a pentenone fragment. The final product can be purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one has been studied for its potential use in cancer treatment, particularly in the treatment of breast cancer. Preclinical studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models.
Eigenschaften
IUPAC Name |
(Z)-3-(4-bromoanilino)-1-pyridin-4-ylpent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c1-2-14(19-15-5-3-13(17)4-6-15)11-16(20)12-7-9-18-10-8-12/h3-11,19H,2H2,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEWYOZIGKZYNI-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)C1=CC=NC=C1)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)C1=CC=NC=C1)/NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-bromoanilino)-1-pyridin-4-ylpent-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911915.png)

![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)



![1-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911945.png)



![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)
![3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5911989.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)
![3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912006.png)